molecular formula C8H12N2O3 B1283377 Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 139297-50-0

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1283377
CAS No.: 139297-50-0
M. Wt: 184.19 g/mol
InChI Key: OWMJYDBDDKDJGA-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0) is a pyrazole-based heterocyclic compound with a molecular weight of 184.19 g/mol. Its structure features a methoxy (-OCH₃) group at the 5-position, a methyl (-CH₃) group at the 1-position, and an ethyl ester (-COOEt) at the 3-position of the pyrazole ring. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting enzymes or receptors . Pyrazole derivatives are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties, which are influenced by substituent patterns on the heterocyclic core .

Properties

IUPAC Name

ethyl 5-methoxy-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-7(12-3)10(2)9-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJYDBDDKDJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

Parameter Experimental Values Yield (%)
Dimethyl carbonate 200 mmol 81.3
Dimethyl carbonate 350 mmol 90.1
Dimethyl carbonate 400 mmol 89.0
NaH quantity 0.8 g (batch addition) 90.1
NaH quantity 0.2 g (batch addition) 79.1
Temperature 110°C
Reaction time 4 hours

Optimal Conditions :

Post-Reaction Workup

  • Distillation : Remove unreacted DMC and DMF under reduced pressure.
  • Extraction : Partition residue into water and ethyl acetate (3×20 mL).
  • Purification :
    • Wash organic phase with brine.
    • Dry with MgSO₄ and filter.
    • Distill under reduced pressure to isolate the product.

Mechanistic Insights

The methylation proceeds via nucleophilic substitution :

  • Base activation : NaH deprotonates the hydroxyl group, forming an alkoxide.
  • Nucleophilic attack : The alkoxide attacks the electrophilic carbon of DMC, releasing CO₂ and forming the methoxy group.

Challenges and Considerations

  • Regioselectivity : Ensuring methylation occurs exclusively at position 5.
  • Scalability : Higher DMC amounts (e.g., 400 mmol) slightly reduce yields due to side reactions.
  • Byproduct Management : CO₂ and DMC residues require careful distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Key Features
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (139297-50-0) 5-OCH₃, 1-CH₃, 3-COOEt 184.19 Moderate lipophilicity; methoxy group enhances electron density at C5
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (51985-95-6) 5-OH, 1-CH₃, 3-COOMe 170.16 Polar due to -OH; potential for hydrogen bonding and higher aqueous solubility
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (51986-17-5) 5-OH, 1-CH₃, 3-COOEt 184.19 Similar to methoxy analog but with -OH, increasing acidity (pKa ~8–10)
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (10199-51-6) 5-Ph, 1-CH₃, 3-COOEt 244.29 Enhanced hydrophobicity; phenyl group may improve membrane permeability
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (1881328-90-0) 3-ClCO, 1-CH₃, 5-COOEt 216.62 Reactive chlorocarbonyl group; used as an acylating agent in synthesis

Key Observations:

  • Methoxy vs. Hydroxy Groups : Replacing the 5-methoxy group with a hydroxy group (e.g., 51985-95-6) increases polarity and hydrogen-bonding capacity, which may alter pharmacokinetic properties such as solubility and metabolic stability .
  • Ester Chain Length : Ethyl esters (e.g., 139297-50-0) exhibit slightly lower polarity than methyl esters (e.g., 51985-95-6), affecting lipid solubility and bioavailability .
  • Aromatic vs.

Biological Activity

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (EMMP) is a pyrazole derivative notable for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O3_{3}
  • Molar Mass : Approximately 184.19 g/mol.
  • Structural Features : The compound features a methoxy group at the 5-position and an ethyl ester at the carboxylic acid functional group, contributing to its unique biological activity profile.

1. Anti-inflammatory Activity

EMMP and its derivatives have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. In various studies, compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory pathways:

  • Case Study : A study demonstrated that certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs like indomethacin and celecoxib. For instance, specific derivatives showed an inhibition percentage of carrageenan-induced edema comparable to indomethacin .

2. Antimicrobial Properties

EMMP has been investigated for its antimicrobial efficacy against various bacterial strains:

  • Research Findings : Derivatives of pyrazole compounds have shown effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa. One study highlighted that a structural modification in the pyrazole ring significantly enhanced antimicrobial activity, suggesting that EMMP may also possess similar properties .

3. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • Mechanism of Action : EMMP can inhibit enzyme activity by binding to the active site, thus preventing substrate binding. This mechanism is crucial for its anti-inflammatory and antimicrobial effects.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylateContains an amino group instead of methoxyPotentially different biological activity profile
Mthis compoundMethyl group instead of ethylMay exhibit different solubility properties
Ethyl 4-methoxy-1-methyl-1H-pyrazole-3-carboxylateMethoxy group at position 4 instead of position 5Altered electronic properties affecting reactivity

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of studying EMMP's specific characteristics.

The biological activity of EMMP is attributed to its interaction with molecular targets such as enzymes and receptors. The compound's ability to inhibit specific enzymes involved in inflammatory processes suggests a promising therapeutic role in managing conditions like arthritis and other inflammatory disorders.

Q & A

Synthesis and Purification

1.1 Basic: What are the common synthetic routes for Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate? Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) can react with ethoxyacrylate precursors like (E)-ethyl 2-cyano-3-ethoxyacrylate under controlled conditions. This forms the pyrazole core, followed by functionalization at the 5-position with methoxy groups . Purification often involves column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol.

1.2 Advanced: How can reaction conditions be optimized to address low yields in the cyclocondensation step? Methodological Answer: Key parameters include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalyst use: Acidic catalysts (e.g., p-TsOH) or microwave-assisted heating can accelerate reaction kinetics .
  • Temperature control: Maintaining 80–100°C prevents side reactions like ester hydrolysis.
    Monitor reaction progress via TLC or HPLC, and isolate intermediates to minimize decomposition .

Structural Characterization

2.1 Basic: What analytical techniques confirm the molecular structure of this compound? Methodological Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ester carbonyl at ~165 ppm) .
  • X-ray crystallography: Resolve crystal packing and confirm stereochemistry. Use SHELXL for refinement, ensuring R-factors < 5% .
  • Mass spectrometry: HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+^+ matching theoretical mass within 5 ppm) .

2.2 Advanced: How to resolve discrepancies between experimental and calculated crystallographic data? Methodological Answer:

  • Check for twinning: Use Mercury’s "Packing Similarity" tool to identify twinning or disorder .
  • Refinement parameters: In SHELXL, adjust displacement parameters (ADPs) and apply restraints for flexible groups (e.g., methoxy) .
  • Validate hydrogen bonding: Compare intermolecular interactions with analogous pyrazole derivatives .

Safety and Handling

3.1 Basic: What safety precautions are essential during synthesis? Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as pyrolysis may release nitrogen oxides or carbon monoxide .
  • Storage: Keep in airtight containers at 0–8°C to prevent degradation .

3.2 Advanced: How to manage decomposition products during high-temperature reactions? Methodological Answer:

  • Inert atmosphere: Conduct reactions under nitrogen/argon to suppress oxidative decomposition .
  • Scrubbing systems: Use gas traps (e.g., NaOH solution) to neutralize acidic gases like HCl .
  • Real-time monitoring: Employ FTIR or gas sensors to detect hazardous emissions (e.g., CO) .

Pharmacological Applications

4.1 Basic: What biological activities are associated with this compound? Methodological Answer:

  • Enzyme inhibition: Pyrazole derivatives often target cyclooxygenase (COX) or carbonic anhydrase isoforms .
  • Antimicrobial activity: Assess via MIC assays against bacterial/fungal strains .
  • Anti-inflammatory potential: Use LPS-induced cytokine release models in macrophages .

4.2 Advanced: How to design derivatives for improved target specificity? Methodological Answer:

  • Substituent modulation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to enhance binding to hydrophobic enzyme pockets .
  • SAR studies: Compare IC50_{50} values of analogs with varying substituents (e.g., 4-methoxy vs. 4-chlorophenyl) .
  • Molecular docking: Use AutoDock Vina to predict interactions with COX-2 or mGluR5 receptors .

Data Analysis and Contradictions

5.1 Basic: How to interpret conflicting 1^1H NMR signals for the pyrazole ring protons? Methodological Answer:

  • Solvent effects: Record spectra in deuterated DMSO vs. CDCl3_3; hydrogen bonding in DMSO may deshield protons .
  • Tautomeric forms: Check for equilibrium between 1H- and 2H-pyrazole tautomers, which shift proton signals .

5.2 Advanced: Addressing inconsistent bioassay results across studies? Methodological Answer:

  • Control variables: Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., incubation time) .
  • Metabolic stability: Pre-treat compounds with liver microsomes to assess degradation kinetics .
  • Statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across replicates .

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